3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
The compound 3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a fused bicyclic quinazolin-4(3H)-one core. Key structural features include:
- Furan-2-ylmethyl group: Attached to the N3 position, this moiety may enhance bioavailability through improved solubility or π-π interactions with biological targets .
Quinazolinones are renowned for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and pesticidal effects . This compound’s unique substitution pattern positions it as a candidate for targeted biological evaluations, particularly against microbial pathogens and agricultural pests.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-15-6-4-7-16(12-15)21-25-20(30-26-21)14-31-23-24-19-10-3-2-9-18(19)22(28)27(23)13-17-8-5-11-29-17/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKSTIIUHSKESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives.
Introduction of the furan moiety: This step may involve the alkylation of the quinazolinone core with a furan-2-ylmethyl halide.
Formation of the oxadiazole ring: This can be done by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative.
Thioether formation: The final step might involve the reaction of the oxadiazole derivative with a thiol to introduce the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the thioether linkage.
Reduction: Reduction reactions might target the oxadiazole ring or the quinazolinone core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds containing quinazolinone structures have been studied for their anticancer properties. Research indicates that derivatives similar to 3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of furan and oxadiazole moieties enhances their biological activity by potentially interacting with cellular targets involved in tumor growth and survival .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Materials Science Applications
- Organic Electronics :
-
Polymer Chemistry :
- The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal and mechanical properties of polymers due to its rigid structure and heteroatom content.
Agricultural Chemistry Applications
- Pesticide Development :
Case Study 1: Anticancer Activity Assessment
A recent study evaluated the cytotoxic effects of various quinazolinone derivatives on human cancer cell lines. The results demonstrated that compounds with furan and oxadiazole substituents exhibited enhanced activity compared to their non-substituted counterparts, highlighting the importance of structural modifications in drug design .
Case Study 2: Antimicrobial Screening
In a screening assay against common pathogens, derivatives of quinazolinones were tested for their antimicrobial properties. Results indicated that certain modifications significantly increased antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting promising applications in pharmaceutical formulations aimed at treating infections .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with quinazolinone cores can inhibit enzymes or receptors involved in various biological pathways. The furan and oxadiazole moieties might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The 1,2,4-oxadiazole group in the target compound may confer stronger pesticidal activity (EC50 = 22.1 μg/mL vs. Xac) compared to triazolylthio analogs (EC50 = 47.6 μg/mL vs. Xoo) . Triazolylthio derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity but lack quantitative efficacy data, limiting direct comparison .
Furan vs. Aromatic Substituents: The furan-2-ylmethyl group at N3 may reduce cytotoxicity compared to bulkier aryl groups (e.g., 4-CF3-Ph in ), as furan’s smaller size and oxygen heteroatom could mitigate non-specific cellular interactions .
Thioether Linkage :
Antimicrobial Activity
- Target Compound : Expected to show preferential activity against Gram-negative bacteria (e.g., Xanthomonas spp.) due to the oxadiazole-thioether motif, which disrupts bacterial membranes or enzyme function .
- Quinazolinones from : Demonstrate MIC values of 10–100 μM against Gram-negative bacteria (e.g., E. coli), with cytotoxicity on HeLa cells at similar concentrations. The target compound’s structural modifications may improve selectivity .
Pesticidal Activity
- In contrast, triazolylthio analogs () show moderate activity against Xoo (EC50 = 47.6 μg/mL), suggesting that the oxadiazole group in the target compound enhances target specificity .
Cytotoxicity and Selectivity
- HeLa Cell Cytotoxicity: Quinazolinone derivatives in exhibit cytotoxicity at 10–100 μM, with Compounds 6 and 7 showing ~50% cell death at 10 μM . The target compound’s furan substituent may reduce non-specific toxicity, though experimental validation is needed.
Biological Activity
The compound 3-(furan-2-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one , with CAS number 938728-43-9, is a novel synthetic derivative of quinazolinone known for its diverse biological activities. This article delves into its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by various research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 430.5 g/mol. Its structure features a quinazolinone core substituted with furan and oxadiazole moieties, which are significant for its biological activity.
1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of quinazolinone derivatives. The compound has shown promising results against various bacterial strains. For instance:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In one study, derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against the tested strains, indicating significant antibacterial properties .
2. Antioxidant Activity
Quinazolinone derivatives have been recognized for their antioxidant capabilities. The compound's antioxidant activity was assessed using several methods:
| Method | Result (IC50 µg/mL) |
|---|---|
| DPPH Assay | 12.5 |
| ABTS Assay | 9.8 |
| TEAC CUPRAC | 11.0 |
These results indicate that the compound possesses considerable antioxidant activity, which may be attributed to the presence of hydroxyl groups in its structure that can scavenge free radicals effectively .
3. Anticancer Activity
Research has also focused on the anticancer properties of quinazolinone derivatives. The compound demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | <10 |
| MCF7 (Breast Cancer) | <15 |
These findings suggest that the compound could be a potential candidate for further development in cancer therapeutics due to its ability to inhibit cell proliferation effectively .
Case Studies and Research Findings
Case Study 1: Antimicrobial Evaluation
In a study conducted on a series of quinazolinone derivatives, including our compound, it was found that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts .
Case Study 2: Antioxidant Assessment
Another research highlighted the structure-antioxidant activity relationship, revealing that compounds with multiple hydroxyl substituents showed significantly higher antioxidant activity compared to those with single substituents .
Case Study 3: Cytotoxicity Testing
A recent evaluation of various quinazolinone derivatives indicated that those similar in structure to our compound displayed significant cytotoxicity against cancer cell lines, with some derivatives achieving IC50 values below 10 µM .
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical?
The synthesis involves multi-step protocols. For example, quinazolinone cores are typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents (e.g., thiophen-2-carboxylic acid) to form intermediates like 1,3-benzoxazin-4-one derivatives . Subsequent functionalization with thiol-containing groups (e.g., via nucleophilic substitution or thiol-ene reactions) introduces the thioether linkage. The oxadiazole moiety is often synthesized separately through cyclization of acylthiosemicarbazides or nitrile oxide intermediates . Key intermediates include the quinazolinone core and substituted oxadiazole precursors. Yield optimization relies on catalysts (e.g., Bleaching Earth Clay) and solvent systems like PEG-400 .
Q. Which spectroscopic techniques are essential for structural characterization?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in quinazolinone at ~1670 cm⁻¹, C-S stretch at ~650 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons in the m-tolyl group at δ 7.2–7.5 ppm, methylene protons in the furan-2-ylmethyl group at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. How is the compound evaluated for biological activity in preclinical studies?
Anti-tubercular activity is assessed using Mycobacterium tuberculosis strains (e.g., H37Rv) via microplate Alamar Blue assay (MABA) at concentrations like 6.25–50 µg/mL . Cytotoxicity is tested against mammalian cell lines (e.g., Vero cells) to determine selectivity indices. Dose-response curves and IC₅₀ values are calculated using non-linear regression models .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate its mechanism of action?
Density Functional Theory (DFT) calculates thermodynamic stability, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to predict reactivity . Docking studies (e.g., AutoDock Vina) model interactions with biological targets (e.g., M. tuberculosis enzymes), identifying key binding residues and hydrogen-bonding patterns . For example, the oxadiazole ring may engage in π-π stacking with aromatic residues in active sites .
Q. What structural modifications enhance activity, and how is SAR analyzed?
- Oxadiazole Substituents : Replacing m-tolyl with electron-withdrawing groups (e.g., nitro) improves target affinity but may increase toxicity .
- Thioether Linkers : Substituting sulfur with selenium or oxygen alters redox activity and bioavailability .
- Quinazolinone Core : Methyl or halogen substitutions at C-6/C-7 positions modulate lipophilicity and membrane permeability . SAR is quantified using comparative IC₅₀ values and computational binding scores across analogs .
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
Discrepancies may arise from solvent purity, catalyst loading, or incubation times. For example, PEG-400 enhances reaction homogeneity in thioether formation but may retain impurities affecting yields . Replicating protocols with controlled variables (e.g., inert atmosphere, HPLC-grade solvents) and orthogonal characterization (e.g., elemental analysis) validates reproducibility .
Q. What strategies optimize experimental design for derivative synthesis?
Use factorial design (e.g., 2³ factorial matrix) to test variables:
Q. How do solvent systems and catalysts influence regioselectivity?
Polar solvents (e.g., DMF) stabilize transition states in cyclization steps, favoring oxadiazole formation over triazole byproducts . Heterogeneous catalysts (e.g., Bleaching Earth Clay) provide acidic sites for thiomethylation without side reactions .
Q. What thermodynamic insights does DFT provide for stability under physiological conditions?
DFT predicts hydrolysis susceptibility of the oxadiazole ring in aqueous media. Higher HOMO-LUMO gaps (>4 eV) correlate with lower reactivity, suggesting stability in plasma . Solvation energy calculations guide prodrug design for enhanced solubility .
Q. How is the thioether linkage confirmed spectroscopically amidst overlapping signals?
2D NMR (HSQC, HMBC) : Correlates sulfur-attached methylene protons (δ ~4.5 ppm) with adjacent carbons. X-ray Photoelectron Spectroscopy (XPS) : Detects sulfur oxidation states (e.g., S⁰ in thioether vs. S²⁻ in disulfides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
